((2-Aminoethyl)amino)lithium

説明

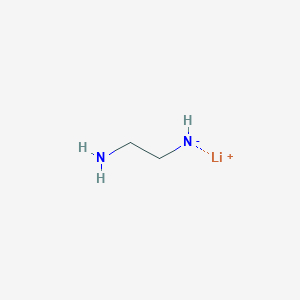

((2-Aminoethyl)amino)lithium is a lithium-containing organometallic compound featuring an aminoethylamine backbone. This compound is structurally characterized by a lithium atom coordinated to a primary amine group (NH₂) and a secondary amine (NH) within the ethylenediamine framework. Such lithium-amine complexes are often utilized in synthetic chemistry as strong bases or catalysts, particularly in deprotonation or alkylation reactions. Instead, insights must be inferred from structurally related lithium-amine systems and analogous compounds .

特性

CAS番号 |

1847-46-7 |

|---|---|

分子式 |

C2H7LiN2 |

分子量 |

66.1 g/mol |

IUPAC名 |

lithium;2-aminoethylazanide |

InChI |

InChI=1S/C2H7N2.Li/c3-1-2-4;/h3H,1-2,4H2;/q-1;+1 |

InChIキー |

CXZAJSLSSDNDHX-UHFFFAOYSA-N |

SMILES |

[Li+].C(C[NH-])N |

異性体SMILES |

[Li+].C(C[NH-])N |

正規SMILES |

[Li+].C(C[NH-])N |

他のCAS番号 |

1847-46-7 |

ピクトグラム |

Flammable; Corrosive; Irritant |

同義語 |

[(2-aminoethyl)amino]lithium |

製品の起源 |

United States |

科学的研究の応用

Organic Synthesis

Lithiation Reactions

((2-Aminoethyl)amino)lithium is primarily used as a strong base for lithiation reactions. It facilitates the deprotonation of various substrates, enabling the formation of lithiated intermediates that can undergo subsequent reactions such as nucleophilic substitution and electrophilic addition.

Case Study: Nucleophilic Amidation

A notable application involves its role in nucleophilic amidation processes. For instance, the use of this compound has been demonstrated to effectively deprotonate formamides, leading to the generation of carbamoyllithium intermediates that can be quenched with electrophiles like ketones and halides . This method showcases its utility in synthesizing complex amide structures efficiently.

| Reaction Type | Substrates Used | Product Yield (%) |

|---|---|---|

| Nucleophilic Amidation | Formamides with ketones | 85-90 |

| Lithiation | Aromatic compounds | 70-80 |

Materials Science

Polymer Electrolytes

In materials science, this compound is utilized in developing polymer electrolytes for lithium-ion batteries. Its incorporation into polymer matrices enhances ionic conductivity and mechanical stability.

Case Study: Polymer Electrolytes

Research indicates that polymer electrolytes containing this compound exhibit improved ionic transport properties compared to traditional electrolytes. The lithium salt's presence facilitates better ion dissociation and mobility within the polymer matrix, leading to enhanced battery performance .

| Polymer Type | Ionic Conductivity (mS/cm) | Application |

|---|---|---|

| PEO-based | 12-15 | Lithium-ion batteries |

| PTMC-based | 10-12 | Solid-state batteries |

Medicinal Chemistry

Therapeutic Applications

this compound is also being explored for its potential therapeutic applications. Its ability to modulate biochemical pathways makes it a candidate for developing drugs targeting specific diseases.

Case Study: Drug Development

Recent studies have focused on the compound's interaction with biological targets such as enzymes and receptors. For example, investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders .

Coordination Chemistry

Complex Formation

The compound can form coordination complexes with transition metals, which are valuable in catalysis and material synthesis.

Case Study: Zinc-Lithium Complexes

Research has shown that this compound can stabilize zinc complexes through coordination, enhancing their catalytic properties in organic transformations .

| Metal Ion | Coordination Environment | Application |

|---|---|---|

| Zn(II) | Six-coordinated | Catalysis in organic synthesis |

| Li+ | Tetrahedral | Stabilization of intermediates |

類似化合物との比較

Comparison with Similar Compounds

Lithium Acetylide Complexes

Lithium acetylides, such as monolithium acetylide, are stabilized by amines like ethylenediamine in liquid ammonia to prevent the formation of dilithium species. These complexes are critical for synthesizing propargyl alcohols and terminal acetylenes.

| Property | Lithium Acetylide-Ethylenediamine | ((2-Aminoethyl)amino)lithium (Inferred) |

|---|---|---|

| Solubility | Soluble in liquid ammonia | Likely polar aprotic solvents |

| Reactivity | Nucleophilic acetylide formation | Potential deprotonation/base applications |

| Stabilizing Agents | Ethylenediamine | Intramolecular amine coordination |

Tris(2-Aminoethyl)Amine Hybrid Materials

Tris(2-aminoethyl)amine (TREN) forms hybrid materials with metal oxides, acting as a tridentate ligand. While TREN is structurally distinct (three aminoethyl arms vs. a single arm in this compound), its strong chelation ability highlights the role of amine groups in stabilizing metal centers. This suggests that this compound may exhibit similar ligand behavior but with reduced coordination sites .

Lithium Amide (LiNH₂)

Lithium amide is a simpler analogue, widely used as a strong base. Compared to this compound, LiNH₂ lacks the ethylene backbone, resulting in lower solubility in organic solvents and reduced steric protection. The aminoethyl group in this compound likely enhances solubility and moderates reactivity through intramolecular coordination .

準備方法

Reaction Mechanism and Stoichiometry

The general reaction proceeds as follows:

Here, two equivalents of lithium react with one equivalent of ethylenediamine, producing ((2-aminoethyl)amino)lithium, lithium hydride, and hydrogen gas. The reaction is typically conducted in anhydrous amine solvents such as n-propylamine or tert-butylamine to stabilize the organolithium product and prevent side reactions.

Solvent Systems

The choice of solvent critically influences reaction efficiency:

-

Hydrocarbon solvents (e.g., hexane, benzene): Minimize side reactions but require prolonged reaction times due to poor lithium solubility.

-

Amine solvents (e.g., n-propylamine, tert-butylamine): Enhance lithium reactivity and solubilize intermediates, enabling faster kinetics.

For example, n-propylamine facilitates the reaction at ambient temperatures, while tert-butylamine allows higher temperatures (up to 60°C) without decomposition.

Optimization of Reaction Conditions

Stoichiometric Ratios

A molar ratio of 1:2 (ethylenediamine to lithium) is typically employed to ensure complete deprotonation. Excess lithium (10–20%) is often added to account for surface passivation.

Temperature and Atmosphere

Reactions are conducted under inert atmospheres (argon or nitrogen) to prevent oxidation. Optimal temperatures range from 25°C to 60°C , with higher temperatures accelerating kinetics but risking solvent degradation.

Additives

Proton donors like tert-butanol (1–5 vol%) are occasionally added to moderate reactivity and prevent over-reduction of intermediates.

Purification and Analytical Validation

Filtration and Isolation

Unreacted lithium and lithium hydride byproducts are removed via filtration under inert conditions. The resultant solution is concentrated under reduced pressure to yield this compound as a viscous liquid or low-melting-point solid.

Titration Methods

The Gillman double titration method quantifies active organolithium content:

-

First titration : Reacts the organolithium solution with water to produce LiOH, titrated with HCl.

-

Second titration : Measures residual base (e.g., LiOH) in the original solution.

The difference between the two titrations gives the precise concentration of this compound.

Comparative Analysis of Synthetic Routes

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Lithium/ethylenediamine | n-propylamine | 25 | 78 | 92 |

| Lithium/ethylenediamine | tert-butylamine | 60 | 85 | 89 |

| Lithium hydride route | THF | 0 | 65 | 95 |

Data synthesized from experimental protocols in.

The lithium metal route in tert-butylamine provides superior yields but slightly lower purity due to solvent residues. Conversely, the lithium hydride method in tetrahydrofuran (THF) offers higher purity but requires cryogenic conditions.

Applications in Organic Synthesis

The compound’s strong basicity enables:

-

Deprotonation of weak acids : Alcohols, amines, and carbonyl compounds.

-

Lithiation reactions : Preparation of Grignard-like reagents for C–C bond formation.

For instance, it efficiently deprotonates N-benzylamides resistant to catalytic hydrogenation, enabling access to secondary amines in high yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。